![molecular formula C21H27FN6O2 B2439904 7-butyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 898437-24-6](/img/structure/B2439904.png)
7-butyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
7-butyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as BFPPT, is a novel compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of neuroscience and drug discovery.
Scientific Research Applications
Antimycobacterial Activity
One notable study involved the design and synthesis of purine linked piperazine derivatives, including structures similar to 7-butyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione, aimed at finding potent inhibitors of Mycobacterium tuberculosis. These compounds were designed to disrupt the biosynthesis of peptidoglycan, exerting antiproliferative effects. The study discovered a cluster of six analogues that showed promising activity against Mycobacterium tuberculosis H37Rv, suggesting a potential route for the development of new antituberculosis agents (Konduri et al., 2020).
Antidepressant and Anxiolytic Properties
Research into the 8-aminoalkyl derivatives of purine-2,6-dione with various substituents has shown that some compounds exhibit significant affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), displaying anxiolytic and antidepressant properties. These findings highlight the compound's potential in developing treatments for mood disorders. Selected derivatives produced antidepressant-like effects in animal models, underscoring their potential psychotropic activity (Chłoń-Rzepa et al., 2013).
Cardiovascular Activity
Another study focused on the synthesis and evaluation of cardiovascular activity of new 8-alkylamino derivatives of purine-2,6-dione. These derivatives were tested for their electrocardiographic, antiarrhythmic, and hypotensive activities, revealing that specific compounds within this class showed strong prophylactic antiarrhythmic activity and hypotensive effects, indicating their potential application in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).
Luminescent Properties and Photo-induced Electron Transfer
Research into novel piperazine substituted naphthalimide model compounds has unveiled their luminescent properties and the potential for photo-induced electron transfer (PET). These studies provide insights into the design of new fluorescent materials for various applications, including sensing and imaging technologies (Gan et al., 2003).
properties
IUPAC Name |
7-butyl-8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O2/c1-3-4-9-28-17-18(25(2)21(30)24-19(17)29)23-20(28)27-12-10-26(11-13-27)14-15-7-5-6-8-16(15)22/h5-8H,3-4,9-14H2,1-2H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USTCSFIHDVVGEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4F)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-butyl-8-(4-(2-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione |
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